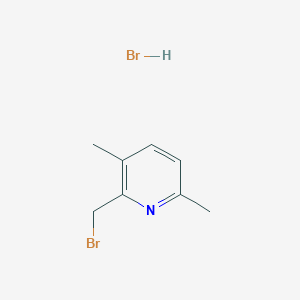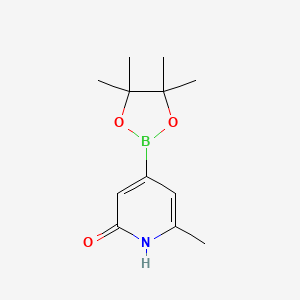![molecular formula C24H15NS B13649925 2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is known for its high thermal and optical stability, making it a valuable material in various scientific and industrial applications . This compound exhibits blue luminescence and is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and benzene .
Preparation Methods
2-Phenyl-12H-1benzothieno[2,3-a]carbazole can be synthesized through multiple synthetic routes. One common method involves the condensation reaction of benzothiophene with malonic anhydride, followed by acid-catalyzed degradation to yield the target compound . Another method includes heating and refluxing the mixture under a stream of nitrogen for 12 hours, followed by crystallization in methanol and dissolution in dichlorobenzene . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenyl-12H-1benzothieno[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include derivatives with modified functional groups .
Scientific Research Applications
2-Phenyl-12H-1benzothieno[2,3-a]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a fluorescent probe due to its blue luminescence. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent optoelectronic properties .
Mechanism of Action
The mechanism of action of 2-Phenyl-12H-1benzothieno[2,3-a]carbazole involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is unique due to its high thermal and optical stability, as well as its blue luminescence. Similar compounds include other carbazole derivatives such as 3-Phenyl-12H-1benzothieno[2,3-a]carbazole and poly(2,7-carbazole). These compounds share some properties but differ in their specific applications and stability profiles. For example, poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it suitable for different optoelectronic applications .
Properties
Molecular Formula |
C24H15NS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-phenyl-12H-[1]benzothiolo[2,3-a]carbazole |
InChI |
InChI=1S/C24H15NS/c1-2-6-15(7-3-1)16-10-11-17-19-12-13-20-18-8-4-5-9-22(18)26-24(20)23(19)25-21(17)14-16/h1-14,25H |
InChI Key |
ROTTUJKBXMHHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)










![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

